Sodium propionate, FCC

Description

Sodium Propionate is the sodium salt form of propionic acid, a short chain fatty acid (SCFA) and food additive, with potential gastrointestinal (GI) protective activity. Upon oral administration of sodium propionate, it converts to propionic acid which may protect the GI tract and reduce incidence and severity of GI toxicity from radiation therapy.

SODIUM PROPIONATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

was term of propionic acid (1986-2006)

Properties

CAS No. |

137-40-6 |

|---|---|

Molecular Formula |

C3H6NaO2 |

Molecular Weight |

97.07 g/mol |

IUPAC Name |

sodium propanoate |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |

InChI Key |

AIISNCGKIQZINV-UHFFFAOYSA-N |

Isomeric SMILES |

CCC(=O)[O-].[Na+] |

Canonical SMILES |

CCC(=O)[O-].[Na+] |

Color/Form |

Transparent crystals, granules FREE-FLOWING Colorless, crystalline solid |

flash_point |

>250Â °C o.c. |

melting_point |

210Â °C |

Other CAS No. |

63785-15-9 137-40-6 |

physical_description |

White crystalline hygroscopic powder, or a fine white powder Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. |

Pictograms |

Irritant |

Related CAS |

63785-15-9 |

solubility |

1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C Soluble in water forming alkaline solutions. Slightly soluble in alcohol. Solubility in water, g/100ml: 100 (good) |

Synonyms |

Prophyllin sodium propionate |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Propionate, FCC Grade: A Toxicological and Safety Assessment for Researchers

A comprehensive technical guide for scientists and drug development professionals on the safety, toxicology, and metabolic fate of Food Chemicals Codex (FCC) grade sodium propionate.

Introduction

Sodium propionate, the sodium salt of propionic acid, is a widely utilized compound, primarily known for its function as a preservative in the food and feed industries.[1][2][3] Its designation as FCC grade signifies that it meets the stringent standards for purity and quality set forth by the Food Chemicals Codex, making it suitable for applications in food, beverage, and nutritional supplements.[1][3] For researchers, scientists, and drug development professionals, a thorough understanding of the safety and toxicological profile of any compound is paramount. This guide provides an in-depth analysis of the safety data, toxicological endpoints, and metabolic pathways of sodium propionate, grounded in authoritative sources and established testing protocols.

This document will delve into the regulatory standing of sodium propionate, its metabolic journey within the body, and a detailed examination of its toxicological profile. Furthermore, it will present a practical, step-by-step experimental protocol for a key toxicity study, offering insights into the causality behind the experimental design.

Regulatory Landscape and Chemical Properties

Sodium propionate (C₃H₅NaO₂) is recognized for its high solubility in water and its characteristic as a colorless, crystalline powder.[1] Its primary function in many applications is as a mold and rope inhibitor.[2]

Regulatory Standing:

In the United States, sodium propionate is affirmed as Generally Recognized as Safe (GRAS) by the Food and Drug Administration (FDA) for use as a direct human food ingredient.[4][5][6][7] This status allows its use in various food categories, including baked goods, cheeses, and nonalcoholic beverages, with no limitation other than current good manufacturing practice.[7]

Similarly, the European Food Safety Authority (EFSA) has repeatedly evaluated the safety of propionic acid and its salts, including sodium propionate, and has concluded that they do not pose a safety concern for consumers at the currently authorized uses and use levels.[8][9] A recent re-evaluation in August 2024 by EFSA for its use as a feed additive for all terrestrial animals reaffirmed its safety for the target species, consumers, and the environment.[10][11][12]

Table 1: Chemical and Physical Properties of Sodium Propionate, FCC

| Property | Value | Source |

| Chemical Formula | C₃H₅NaO₂ | [4] |

| CAS Registry Number | 137-40-6 | [4] |

| Molecular Weight | 96.06 g/mol | |

| Appearance | White or colorless, transparent crystals or granular, crystalline powder | [1] |

| Solubility in Water | 1 g in about 1 mL at 25°C | [1] |

| pH (1:10 aqueous solution) | 8.0 - 10.5 | [1] |

| Assay (dried) | ≥ 99.0% | [1] |

The Metabolic Fate of Propionate

Upon ingestion, sodium propionate dissociates, and the propionate anion enters the body's metabolic pathways. Propionate is a naturally occurring short-chain fatty acid and a normal intermediate in mammalian metabolism.[13] Its metabolism is a well-understood process, primarily occurring in the liver.

The canonical pathway for propionate metabolism involves its conversion to succinyl-CoA, which then enters the Krebs cycle (citric acid cycle) for energy production.[13][14] This process is crucial for the catabolism of various substrates, including odd-chain fatty acids, certain amino acids (isoleucine, valine, threonine, and methionine), and cholesterol.[13]

Recent research has also identified an anabolic pathway where two three-carbon propionate units can condense to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA).[13] Pathological defects in propionate metabolism can lead to serious inherited disorders like propionic acidemia, highlighting the importance of this metabolic pathway.[13] However, for individuals with normal metabolic function, propionate is efficiently metabolized. Dysregulation of propionate metabolism has been linked to various metabolic diseases, aging, and cancer.[15]

Toxicological Profile of Sodium Propionate

The safety of sodium propionate has been extensively evaluated through numerous toxicological studies. The consensus from regulatory bodies and scientific literature is that it has a low order of toxicity.

Acute Toxicity:

Acute toxicity studies are designed to assess the adverse effects that occur within a short time following the administration of a single large dose of a substance. For sodium propionate, the acute toxicity is low.

Table 2: Acute Toxicity Data for Sodium Propionate

| Route | Species | LD50 | Source |

| Oral | Rat | >6,500 mg/kg | [16] |

| Dermal | Rabbit | 1640 mg/kg | [17] |

| Dermal | Rat | >2,000 mg/kg | [16] |

The high oral LD50 value in rats indicates that a very large quantity of sodium propionate would be required to cause acute toxic effects.[16]

Irritation and Sensitization:

Sodium propionate is considered to be an irritant to the eyes and respiratory system.[10][11][12][17] It may also cause skin irritation in some individuals.[17] However, it is not considered to be a skin sensitizer, meaning it is unlikely to cause an allergic skin reaction.[10][11][12]

Sub-chronic and Chronic Toxicity:

Repeated dose toxicity studies are crucial for evaluating the potential health effects of long-term exposure. In a 90-day study in dogs, the No-Observed-Adverse-Effect Level (NOAEL) for propionic acid was determined to be 0.3% in the diet.[9] The Lowest-Observed-Adverse-Effect Level (LOAEL) was 1% in the diet, based on reversible epithelial hyperplasia in the esophagus.[9] It is important to note that forestomach hyperplasia observed in long-term rodent studies is not considered relevant to humans as humans do not have a forestomach.[9]

Genotoxicity and Carcinogenicity:

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material. Sodium propionate has been found to be negative in genotoxicity tests, such as the OECD 471 bacterial reverse mutation test.[16] There is no evidence to suggest that sodium propionate is carcinogenic.[9][16]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

To provide a practical understanding of toxicological evaluation, this section details a step-by-step protocol for an acute oral toxicity study using the Up-and-Down Procedure (UDP), as outlined in OECD Test Guideline 425.[18] This method is favored for its use of a minimal number of animals while still providing a statistically robust estimate of the LD50.[18]

The Causality Behind the UDP: The UDP is a sequential dosing method where the outcome of the previously dosed animal determines the dose for the next. This iterative approach allows for a more precise estimation of the LD50 with fewer animals compared to traditional methods. The choice of starting dose is critical and is based on existing data to minimize animal use and distress.

Protocol Steps:

-

Test Substance Preparation:

-

Prepare a solution or suspension of Sodium Propionate, FCC grade, in a suitable vehicle (e.g., distilled water). The concentration should be calculated to allow for the administration of the desired dose in a volume that does not exceed 1 ml/100g body weight for rodents.

-

-

Animal Selection and Acclimatization:

-

Select healthy, young adult female rats (as they are generally considered the more sensitive sex).

-

Acclimatize the animals to the laboratory conditions for at least 5 days prior to dosing.

-

-

Dose Selection:

-

Based on existing data, select a starting dose. For a substance with low expected toxicity like sodium propionate, a starting dose of 2000 mg/kg may be appropriate.

-

The dose progression factor is typically 3.2.

-

-

Dosing Procedure:

-

Fast the animal overnight prior to dosing.

-

Administer the selected dose of the test substance by oral gavage.

-

Provide food shortly after dosing.

-

-

Observation:

-

Observe the animal for signs of toxicity immediately after dosing and periodically for the first 24 hours, with special attention during the first 4 hours.

-

Continue observations daily for a total of 14 days.

-

-

Dose Adjustment for Subsequent Animals:

-

If the animal survives, the dose for the next animal is increased by the progression factor.

-

If the animal dies, the dose for the next animal is decreased by the progression factor.

-

A time interval of at least 48 hours is maintained between dosing of individual animals to allow for the observation of the outcome.[18]

-

-

Termination and Necropsy:

-

At the end of the 14-day observation period, surviving animals are humanely euthanized.

-

All animals (those that died during the study and those euthanized at the end) undergo a gross necropsy.

-

-

Data Analysis and LD50 Estimation:

-

The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death).

-

Sources

- 1. Sodium Propionate EP BP Ph Eur USP NF FCC Food Grade Manufacturers [mubychem.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. labdepotinc.com [labdepotinc.com]

- 4. eCFR :: 21 CFR Part 184 Subpart B -- Listing of Specific Substances Affirmed as GRAS [ecfr.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. archives.federalregister.gov [archives.federalregister.gov]

- 7. 21 CFR § 184.1784 - Sodium propionate. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 8. researchgate.net [researchgate.net]

- 9. openagrar.de [openagrar.de]

- 10. echemi.com [echemi.com]

- 11. Assessment of the feed additive consisting of sodium propionate for all terrestrial animal species for the renewal of its authorisation (BASF SE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Propanoate Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. redox.com [redox.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Sodium Propionate: A Technical Guide to Cellular Metabolism and Signaling

Executive Summary

Sodium Propionate (NaP) is often dismissed as a mere fungistatic food additive (E281), yet in the context of cellular physiology, it acts as a potent "metabokine"—a metabolic intermediate that simultaneously functions as a signaling molecule.

This guide dissects NaP’s dual mechanism of action: (1) The Receptor-Mediated Route , where it acts as a ligand for G-protein coupled receptors (FFAR2/FFAR3), and (2) The Intracellular Metabolic Route , where it serves as an anaplerotic substrate for the TCA cycle and an epigenetic modulator via HDAC inhibition.

Part 1: The Receptor-Mediated Signaling (The Sensor)

Upon reaching the cell surface, dissociated propionate anions (

The FFAR2/FFAR3 Divergence

Propionate is an equipotent agonist for FFAR2 (GPR43) and FFAR3 (GPR41).[1] However, the downstream coupling differs, dictating the cellular outcome.

-

FFAR2 (GPR43): Expressed heavily in immune cells (neutrophils, Tregs) and enteroendocrine L-cells. It couples to both

and -

FFAR3 (GPR41): Expressed in adipose tissue, enteric neurons, and vascular endothelium. It couples almost exclusively to

.

Signaling Pathway Visualization

The following diagram illustrates the bifurcation of signaling upon NaP binding.

Caption: Divergent signaling pathways of Sodium Propionate via FFAR2 (Gi/Gq coupled) and FFAR3 (Gi coupled).

Part 2: Intracellular Metabolism & Epigenetics (The Effector)

Once transported into the cell (primarily via Monocarboxylate Transporter 1, MCT1 , or passive diffusion in acidic microenvironments), NaP enters the mitochondria. Here, it acts as a critical energy substrate and an epigenetic regulator.

The Anaplerotic Flux (Mitochondrial Respiration)

Unlike Acetyl-CoA, which enters the TCA cycle and is fully oxidized to CO2, Propionate enters as Succinyl-CoA .[5] This is an anaplerotic reaction—it refills the pool of TCA cycle intermediates.

The Pathway:

-

Activation: Propionate

Propionyl-CoA (via Acyl-CoA Synthetase Short-Chain Family Member 2, ACSS2). -

Carboxylation: Propionyl-CoA

D-Methylmalonyl-CoA (via Propionyl-CoA Carboxylase, PCC). -

Isomerization: D-Methylmalonyl-CoA

L-Methylmalonyl-CoA

Scientific Implication: In states of mitochondrial dysfunction, NaP can bypass the early TCA blockades (e.g., Pyruvate Dehydrogenase deficiency) to sustain ATP production, provided Vitamin B12 (cofactor for MUT) is sufficient.

HDAC Inhibition (Epigenetic Control)

Intracellular propionate acts as a competitive inhibitor of Histone Deacetylases (HDACs), specifically Class I isoforms (HDAC2, HDAC8).

-

Mechanism: By blocking HDACs, propionate prevents the removal of acetyl groups from histone lysine residues (e.g., H3K9ac).

-

Result: Chromatin relaxation (euchromatin formation) allows for the transcription of silenced genes, such as FOXP3 (Tregs) or CDKN1A (p21, cell cycle arrest).

Part 3: Experimental Protocols

Protocol A: Preparation of Sodium Propionate Stock (In Vitro)

Target Concentration: 100 mM Stock (for use at 0.1 mM – 10 mM final).

-

Reagent: Sodium Propionate (Sigma-Aldrich P1880 or equivalent,

99%). -

Solvent: Dissolve in PBS (pH 7.4) or serum-free culture media (RPMI/DMEM).

-

Critical Note: Do not use DMSO; NaP is highly water-soluble.

-

-

pH Adjustment: NaP is the salt of a weak acid. A 100 mM solution may slightly shift pH. Verify pH is 7.2–7.4; adjust with HCl if necessary before filtration.

-

Sterilization: Pass through a 0.22 µm PES syringe filter.

-

Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles to prevent salt precipitation artifacts.

Protocol B: Treg Differentiation Assay (Murine)

Objective: Induce Foxp3+ Tregs from naïve CD4+ T cells using NaP.

| Component | Concentration/Condition | Role |

| Base Media | RPMI 1640 + 10% FBS | Nutrient support |

| Anti-CD3/CD28 | 2 µg/mL (plate-bound) | TCR stimulation |

| TGF- | 2 ng/mL | Foxp3 induction signal |

| IL-2 | 100 U/mL | T-cell survival/proliferation |

| Sodium Propionate | 0.5 mM – 1.0 mM | HDAC Inhibition / GPR43 Activation |

| Control | Sodium Chloride (NaCl) | Osmotic control (Match molarity) |

Workflow:

-

Isolate Naïve CD4+ T cells (CD4+CD62L+CD44-).

-

Plate 1x10^5 cells/well in 96-well U-bottom plates coated with anti-CD3.

-

Add soluble anti-CD28, TGF-

1, IL-2, and NaP. -

Incubate for 72–96 hours at 37°C, 5% CO2.

-

Readout: Flow cytometry for CD4+/Foxp3+ (Intracellular staining).

Protocol C: Mitochondrial Stress Test (Seahorse XF / Oroboros)

Objective: Assess NaP oxidation and anaplerosis.

-

Permeabilization: Use Plasma Membrane Permeabilizer (PMP) or Digitonin to allow entry of substrates without relying on transporters.

-

Substrate Injection:

-

Port A: Sodium Propionate (5 mM) + Malate (2 mM). Note: Malate is required to accept the Acetyl-CoA/Succinyl-CoA flux.

-

Port B: ADP (Saturation).

-

Port C: Oligomycin (ATP Synthase inhibitor).

-

Port D: FCCP (Uncoupler).[6]

-

-

Interpretation: An increase in Oxygen Consumption Rate (OCR) after Port A/B injection indicates successful entry of Propionate into the TCA cycle.

Part 4: Logical Workflow of Propionate Metabolism

This diagram details the intracellular fate of Propionate, highlighting the critical enzymatic steps and the "Anaplerotic Shunt."

Caption: The metabolic conversion of Propionate to Succinyl-CoA (Anaplerosis) and its parallel role as a nuclear HDAC inhibitor.

References

-

Ang, Z., et al. (2018). FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. The FASEB Journal. Link

-

Smith, P. M., et al. (2013). The microbial metabolites, short-chain fatty acids, regulate colonic Treg cell homeostasis. Science. Link

-

Waldecker, M., et al. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites involves different mechanisms. Journal of Nutritional Biochemistry. Link

-

Perry, R. J., et al. (2016). Acetate mediates a microbiome-brain-β-cell axis to promote metabolic syndrome. Nature. (Context on SCFA flux). Link

-

Arpaia, N., et al. (2013). Metabolites produced by commensal bacteria promote peripheral regulatory T-cell generation. Nature. Link

-

Al-Lahham, S. H., et al. (2010). Regulation of adipokine production in human adipose tissue by propionic acid. European Journal of Clinical Investigation. Link

Sources

- 1. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]

- 5. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Sodium Propionate as a Cognitive Modulator: Mechanistic Pathways and Preclinical Efficacy

Executive Summary

Sodium Propionate (SP) , a short-chain fatty acid (SCFA) salt traditionally utilized as a food preservative, has emerged as a potent pleiotropic agent in neuropharmacology. Unlike direct neurostimulants, SP functions primarily through epigenetic modulation (HDAC inhibition) and G-protein coupled receptor (FFAR2/3) signaling along the gut-brain axis.

This technical guide synthesizes preliminary preclinical data demonstrating SP's capacity to mitigate cognitive deficits associated with Alzheimer’s Disease (AD) and diabetes-induced encephalopathy. Crucially, this document addresses the "Propionate Paradox" —the non-linear dose-response relationship where physiological restoration confers neuroprotection, while metabolic accumulation (as seen in propionic acidemia) may induce neurotoxicity.

Mechanistic Architecture

The cognitive efficacy of sodium propionate is not singular but relies on a tripartite mechanism of action.

Histone Deacetylase (HDAC) Inhibition

SP acts as a competitive inhibitor of Class I HDACs (specifically HDAC2 and HDAC8).[1][2] In neurodegenerative states, elevated HDAC2 levels repress genes essential for synaptic plasticity (e.g., Bdnf, c-Fos). By inhibiting HDACs, SP promotes hyperacetylation of Histone H3/H4, relaxing chromatin structure and restoring the transcription of neurotrophic factors.

The FFAR2/FFAR3 Axis

SP is a ligand for Free Fatty Acid Receptors 2 and 3 (GPR43/GPR41).

-

Peripheral Activation: Activation of FFAR2 on intestinal L-cells stimulates GLP-1 secretion, improving insulin sensitivity and indirectly supporting cerebral glucose metabolism.

-

Central/Vagal Activation: SP activation of FFAR3 on enteric neurons modulates vagal tone, reducing systemic inflammation (IL-1β, TNF-α) that would otherwise compromise the Blood-Brain Barrier (BBB).

Mitochondrial Homeostasis

Recent data suggests SP downregulates the mitochondrial fission protein DRP1 and upregulates PINK1/PARKIN -mediated mitophagy, preventing the accumulation of dysfunctional mitochondria in hippocampal neurons.

Visualization: Signaling Pathways

Figure 1: Multi-target mechanism of Sodium Propionate linking epigenetic modification, GPCR signaling, and mitochondrial quality control.

Preclinical Evidence Synthesis

The following table consolidates key findings from murine models. Note the distinct dosing window; efficacy typically peaks between 75–200 mg/kg .

| Disease Model | Dosing Protocol | Key Biomarkers | Cognitive Outcome | Source |

| Alzheimer's (Aβ1-42 induced) | 100 mg/kg/day (Oral Gavage) for 21 days | ↓ IL-1β, IL-6, iNOS↑ PSD95, Synaptophysin | Significant restoration of spatial memory in Morris Water Maze. | [1, 2] |

| Diabetes (STZ-induced) | 75 mg/kg/day (Oral Gavage) for 36 days | ↑ Cerebral Blood Flow↑ PI3K/Akt/eNOS signaling | Reduced escape latency; improved glucose tolerance. | [3, 4] |

| Parkinson's (6-OHDA) | 200 mM in drinking water (~4-8 weeks) | ↑ Enteric FFAR3 activation↓ Dopaminergic neuron loss | Improved motor function (Open Field Test). | [5] |

Validated Experimental Protocol

To ensure reproducibility, the following protocol standardizes the preparation and administration of SP for cognitive studies in rodents.

Compound Preparation

-

Reagent: Sodium Propionate (≥99% purity, pharmaceutical grade).

-

Vehicle: Sterile 0.9% Saline (pH 7.4).

-

Stability: Fresh preparation daily is recommended to prevent hydrolysis or bacterial contamination, though SP is chemically stable.

Administration Workflow (Standardized)

Dose Selection: Based on allometric scaling and toxicity data, 75–100 mg/kg is the optimal therapeutic window for mice (C57BL/6 or ICR). Doses >500 mg/kg may induce metabolic acidosis or sedation.

Figure 2: Standardized experimental workflow for evaluating SP in neurocognitive models.

Key Behavioral Assays

-

Morris Water Maze (MWM):

-

Metric: Escape Latency (Time to platform) and Time in Target Quadrant (Probe trial).[3]

-

Relevance: Hippocampal-dependent spatial memory.

-

-

Y-Maze:

-

Metric: Spontaneous Alternation (%).

-

Relevance: Working memory and prefrontal cortex function.

-

Critical Analysis: The Propionate Paradox

Researchers must navigate the fine line between metabolic rescue and metabolic toxicity .

-

Therapeutic Window: In the cited studies, doses of 75–100 mg/kg mimic physiological restoration of gut-derived SCFAs, reducing neuroinflammation.

-

Toxicity Risks: High serum propionate is observed in Propionic Acidemia (a genetic metabolic disorder) and is associated with hyperammonemia and glial toxicity. Furthermore, some epidemiological data suggests elevated serum propionate in elderly humans correlates with insulin resistance and cognitive decline [6].

References

-

Zhu, Q., et al. (2022). Sodium propionate improves cognitive and memory function in mouse models of Alzheimer's disease.[4] Neuroscience Letters, 791, 136887. Link

-

Lang, W., et al. (2022).[5] Sodium propionate alleviates cognitive damage in a mouse model of Alzheimer's disease via the gut-brain axis. Neuroscience Letters. Link[4]

-

Duan, Y., et al. (2021).[3] Propionate ameliorates diabetes-induced neurological dysfunction through regulating the PI3K/Akt/eNOS signaling pathway.[3] bioRxiv. Link

-

Ajao, F. O., et al. (2025).[6][7] Sodium Propionate Ameliorates Neuronal Impairment, Oxidative Stress, and Inflammation in High-fat Diet Streptozotocin-Induced Diabetic Rats.[8] Medical Science and Discovery. Link

-

Hou, Y., et al. (2021).[9] Gut microbiota-derived propionate mediates the neuroprotective effect of osteocalcin in a mouse model of Parkinson's disease.[10] Microbiome. Link

-

Gonzalez-Dominguez, R., et al. (2022). Exploration of the Gut–Brain Axis through Metabolomics Identifies Serum Propionic Acid Associated with Higher Cognitive Decline in Older Persons. Nutrients.[3][9][10][11][12] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propionate ameliorates diabetes-induced neurological dysfunction through regulating the PI3K/Akt/eNOS signaling pathway | bioRxiv [biorxiv.org]

- 4. Sodium propionate improves cognitive and memory function in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of the Gut–Brain Axis through Metabolomics Identifies Serum Propionic Acid Associated with Higher Cognitive Decline in Older Persons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. neuroscijournal.com [neuroscijournal.com]

- 9. Elucidating the specific mechanisms of the gut-brain axis: the short-chain fatty acids-microglia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gut microbiota-derived propionate mediates the neuroprotective effect of osteocalcin in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Propionate and Alzheimer’s Disease [frontiersin.org]

- 12. biorxiv.org [biorxiv.org]

A Comprehensive Technical Guide to Sodium Propionate, FCC: Properties, Analysis, and Applications

Introduction

Sodium propionate, the sodium salt of propionic acid, is a compound of significant interest in the pharmaceutical, food, and biotechnology sectors.[1] While widely recognized for its efficacy as a food preservative, particularly as a mold inhibitor in baked goods and processed cheeses, its applications and technical considerations extend far deeper.[2][3][4] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical identity, quality specifications, and analytical methodologies is paramount for its effective and compliant use.

This guide provides an in-depth examination of Sodium Propionate, focusing on the Food Chemical Codex (FCC) grade. We will explore its fundamental chemical structure and properties, the causality behind its synthesis, its mechanism of action as an antimicrobial agent, and detailed, field-proven protocols for its analysis and quality control. The objective is to furnish a robust technical resource that bridges theoretical knowledge with practical, validated application.

Chemical Identity and Core Properties

A precise understanding of a substance's identity is the foundation of all scientific and developmental work. Sodium propionate is a simple organic salt, but its utility is derived from its specific chemical and physical characteristics.

Key Identifiers

Quantitative and qualitative work demands unambiguous identification. The following table summarizes the primary identifiers for sodium propionate.

| Identifier | Value |

| CAS Number | 137-40-6[3][5][6][7][8][9] |

| IUPAC Name | Sodium propanoate[3] |

| Chemical Formula | C₃H₅NaO₂ or CH₃CH₂COONa[3][4][5][6][9] |

| Molecular Weight | 96.06 g/mol [5][10][11] |

| E Number (Food Additive) | E281[1][3][4] |

| UNII (FDA) | DK6Y9P42IN[3][10] |

Chemical Structure

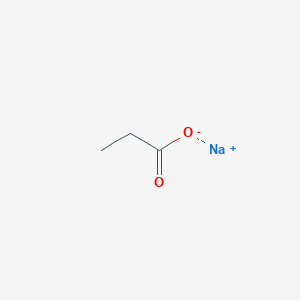

Sodium propionate is an organic sodium salt formed from the ionic bond between a sodium cation (Na⁺) and a propionate anion (CH₃CH₂COO⁻).[5] The anhydrous form exists as a polymeric structure.[3]

Caption: Ionic structure of Sodium Propionate.

Physical and Chemical Properties

The physical properties of sodium propionate are critical for its handling, formulation, and application. It is typically supplied as a white, free-flowing crystalline powder or as colorless, transparent crystals.[6]

| Property | Description |

| Appearance | Colorless transparent crystals or a granular crystalline powder.[6] |

| Odor | Odorless or a faint acetic-butyric acid odor.[6][11] |

| Solubility | Freely soluble in water; soluble in ethanol.[7] |

| Hygroscopicity | Deliquescent in moist air.[3][6] |

| pH | 7.5 - 10.5 (in a 1 in 10 solution).[7] |

Synthesis and Manufacturing

The primary industrial synthesis of sodium propionate is a straightforward acid-base neutralization reaction. This method is favored due to its high yield, purity, and cost-effectiveness. The reaction involves treating propionic acid with a sodium base, most commonly sodium hydroxide or sodium carbonate.[6][12][13]

Reaction: CH₃CH₂COOH + NaOH → CH₃CH₂COONa + H₂O

The choice of sodium hydroxide is common in many processes. An alternative uses solid sodium carbonate, which can be directly mixed with liquid propionic acid to form a paste that reacts at high speed, reducing energy consumption by eliminating the need for heating and simplifying downstream concentration steps.[14]

Caption: Synthesis of Sodium Propionate via neutralization.

Food Chemical Codex (FCC) Grade Specifications

For applications in food and pharmaceuticals, adherence to established quality standards is mandatory. The Food Chemical Codex (FCC) provides such standards, ensuring the identity, purity, and safety of ingredients.[6] FCC-grade sodium propionate has been evaluated and is considered generally recognized as safe (GRAS) by the FDA.

Key FCC Specifications

The following table outlines the typical purity and impurity limits for Sodium Propionate, FCC. These parameters are validated using the analytical protocols described in Section 6.0.

| Test Parameter | Specification Limit | Rationale |

| Assay (dried basis) | 99.0% - 100.5%[15] | Ensures potency and identity. |

| Water | ≤ 1.0%[15] | Controls water content, critical for a hygroscopic substance. |

| Alkalinity (as Na₂CO₃) | Passes test (limit ~0.15%)[15] | Limits unreacted starting material or byproducts. |

| Iron (Fe) | ≤ 30 mg/kg (0.003%)[15] | Limits heavy metal contamination from the manufacturing process. |

| Lead (Pb) | ≤ 2 mg/kg[15] | A critical safety parameter to limit toxic heavy metal content. |

| Identification | Passes Test[15] | Confirms the chemical identity via specific qualitative tests. |

Mechanism of Action and Applications

The primary utility of sodium propionate stems from its antimicrobial properties, which are critically dependent on environmental pH.[16]

Antimicrobial Mechanism

Sodium propionate itself is largely inert. Its antimicrobial activity is attributed to the undissociated propionic acid molecule.[12] In an aqueous solution, an equilibrium exists between the propionate ion and propionic acid. As the pH of the environment drops (becomes more acidic), the equilibrium shifts to favor the formation of the undissociated propionic acid. This lipophilic molecule can then penetrate the microbial cell membrane. Once inside the more alkaline cytoplasm of the cell, the acid dissociates, lowering the internal pH and inhibiting essential metabolic enzymes, ultimately leading to bacteriostatic or fungistatic effects.[12]

This pH dependency explains why it is most effective in acidic foods like bread (pH ~5.5) and cheeses.[16] It is highly effective against molds but has limited activity against yeasts and some bacteria.[12][13][16][17]

Caption: pH-dependent mechanism of antimicrobial action.

Applications in Pharmaceutical and Drug Development

In pharmaceuticals, sodium propionate serves primarily as an antimicrobial preservative in oral formulations.[17] Its fungistatic properties are particularly valuable for preventing contamination in liquid and semi-solid dosage forms. While its therapeutic use in topical antifungal treatments has been largely superseded, emerging research highlights its potential role in gastrointestinal health.[5] Upon oral administration, it converts to propionic acid, a short-chain fatty acid (SCFA) that may exert protective effects on the GI tract.[5]

Applications in Food Science

The most common application is as a food preservative (E281).[3] It is exceptionally effective as a mold inhibitor in bakery products, where moisture present after baking creates a high risk of spoilage.[2] It is also used in processed cheeses, dairy products, and processed meats to extend shelf life and maintain product quality.[1]

Analytical Protocols for Quality Control

Ensuring that a batch of sodium propionate meets FCC specifications requires robust and validated analytical methods. The following protocols are standard in the industry for identity, purity, and assay.

Protocol 1: Assay by Titration (JECFA Method)

This classic method provides a reliable determination of the purity of sodium propionate. The principle involves the displacement of the weak propionic acid from its salt by a strong, non-volatile acid (phosphoric acid), followed by distillation and titration of the collected propionic acid with a standardized base.

Experimental Workflow:

-

Sample Preparation: Accurately weigh approximately 3 g of the sample, previously dried at 105°C for 1 hour, and transfer to a distillation flask.[7]

-

Acidification: Add 200 mL of 50% phosphoric acid to the flask. The phosphoric acid provides a stable, high-boiling point acidic medium to ensure complete liberation of the volatile propionic acid.[7]

-

Distillation: Boil the mixture for 2 hours, collecting the distillate. Maintain the volume in the flask at approximately 200 mL by adding distilled water via a dropping funnel. This ensures that the concentration of phosphoric acid remains optimal for propionic acid liberation.[7]

-

Titration: Titrate the entire distillate with standardized 1N sodium hydroxide (NaOH) using phenolphthalein as an indicator. The endpoint is the first appearance of a stable pink color.[7]

-

Calculation: The percentage of sodium propionate is calculated based on the volume of NaOH used. Each mL of 1N NaOH is equivalent to 96.06 mg of C₃H₅NaO₂.[7]

Protocol 2: Quantification by Gas Chromatography (GC-FID)

For quantifying sodium propionate in complex matrices (e.g., food products, biological samples), Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly specific and sensitive method. The non-volatile sodium propionate must first be converted to its volatile free acid form.

Caption: Workflow for Sodium Propionate analysis by GC-FID.

Experimental Workflow:

-

Sample Extraction: The sample is extracted in an acidic solution, typically dilute sulfuric acid in methanol.[18] The acid quantitatively converts the propionate salt to the free propionic acid.[18]

-

Internal Standard: An internal standard (IS), such as isobutyric acid, is added. The IS is chosen for its chemical similarity to the analyte and its distinct retention time, allowing it to correct for variations in injection volume and detector response.[18]

-

GC Analysis: The extract is injected into the GC. A typical setup uses a Stabilwax-DA fused silica capillary column, which is designed for the analysis of free carboxylic acids, and a flame ionization detector (FID).[18]

-

Quantification: The concentration of propionic acid is determined by comparing the ratio of its peak area to the internal standard's peak area against a multi-point calibration curve prepared with known concentrations of sodium propionate.[18]

Conclusion

Sodium propionate, particularly the FCC grade, is a well-characterized and highly effective antimicrobial preservative. Its utility in both pharmaceutical and food science is underpinned by a simple, pH-dependent mechanism of action. For the researcher and developer, confidence in its application relies on a thorough understanding of its chemical identity and the rigorous implementation of validated analytical protocols, such as those specified by JECFA and advanced chromatographic methods. This guide has provided the foundational technical knowledge and procedural detail necessary to leverage the full potential of sodium propionate in a regulated environment.

References

- Ataman Kimya. SODIUM PROPIONATE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSRM4eDYjGkJgPWonldua_VKhl2WlPhfAc3rBvXeLnAHq-67CIa10r9PthZJX86fn2FAIhgdW51-EXrAWhO78gJjhSxmhyx43BDfHnZlI2yCnGWwWo_aVpsg0WJenosJeRms_MWQNYfOXvoNRKT3MhqM7QQw==]

- Ataman Kimya. SODIUM PROPIONATE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVS7qL7Irg4J0E0EUFH2Ol302Z4WB8r1Vt8rijD5TTaAmbIclBSTVxHx95MFYQZljPFvE75piFHUICb3VzAa0NVkiYDT8jP_IxJOSdk6OnHoSsTVW_Kca5sAHeQtYynvGETkBVdzQuAKNRsEuKyDnavKj1cA==]

- Chem.eu. Sodium Propionate: Properties, Applications, and Benefits in Food Preservation and Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9aYuMSk34YJhp__pV1u3BJxKuud_x02Y8JOlaVsnRhSc9tG-sJ0tZCHjq90RCtAtNxN5ofscYxHteI01C6pYOa8sfo45dDha1GoFFzhTrotQNFkfuAv5bgSwJ7uAcjVmRBOP55247]

- 21Food. An Analysis of Sodium Propionate Uses: A Star Additive in Food Preservation and Multi-Field Applicat. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIWc14Id5mhiZa3-jpmt5jG89YI_sfL3k0eUBA-5R8ncGyZc0BFJMhQAgm0ViaILSH_zd_ffs-GVkqgbVadGBkj_DN5yHlvd9kay21tEfHHDlRoQKZOdx6Qzwp6lQqSxJVpnpgYFrloKh19j87JSW7H78BrrjkzG6QVxy0iCdYDbhk78MdIPa2c1_t]

- National Center for Biotechnology Information. Sodium Propionate. PubChem Compound Summary for CID 2723816. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpmK6cTYWnMNcw_914hho-JDagoYttU3MeNd4jn5pxNopdJFlGVZmbmq37b1PoD8_uvOplYbCfDGwEijJk-pyts9OmGmCAA6Nq9rVW_S3jM-BX0mJXQ2VqKsyD33e0AwS_-xW-2pntFgbvWWsdBGenusKQxX5B]

- wbcil. Sodium Propionate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxQYV6_SJ1X9KVYcZlS5_X02OpRRBk4NRUujfXb3j4bH1-U-nASoTjc9qira6uIfAFoL1XTuPFnlUPR1fObbT_2YriXj2sJsoxVEBkucIB8JZ3i_sqzbpow5lR72-_SKvLLnvwABk_W3YXmK_EnerCm_KAUb8=]

- Wikipedia. Sodium propionate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGaIpyfN1e96oH2Bpb5HTpZq8nQtHPEWK-mk3emG7NGiwCD16rBcywWW8mWzYm9AZG4oQqAEJFB3M7DKtevrRSkVfLwkf3e6vW86_KZzImLi7hBrFrdJARnMgzbzTQSemBJpEJnyqnGJ3r]

- JustLong. Application of Sodium Propionate as a Preservative in Food Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbi4_FTO9g_5BIcyEpI55UgoI2Z9SMlUyJ1TSclIX1ATxXFiHbcj0ccdpK7OmiMI6uehp8HRONW_OPfTbhqpFboH_IhFWGG0E_HIN8cWdcNBQ8LIzM2kiNL5z_ilMEO2n3fsjt_IG0q-7K7wMujyxoG3JQy4gddcDeDXFoHRyYrZo=]

- InfoCons. E281 Sodium Propionate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpHlO7y_xdJyTViYR1eqIOOiBXxqOG7l-xGu-AqGDwZsIPa_JCpJYrkEofskW97FRzk27be8_QnV3259MCxALsFyAkOUuhHa-lFbNbiFyOzLm80cwrHQpFfoQyZHDWU8d-vrtWC6jQti84kw8zo388BKHG_RhZfA==]

- Electronic Code of Federal Regulations. 21 CFR 184.1784 -- Sodium propionate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPKuMeQMF4DWuguP4dH5kFFeiMgYb_zNZ1LhDhpScmVbMastJ8s7Y8elsasC1Xphs-zf3lwIqDza8jLZF7M0jp84wT_MB9guT4r7Y5zX087Uvd2kMbrTe08b916L0MNM9eFfNacH9eSaRCSEbJYckRwgeB9fXU1h3zQmd5m2iHLDbSl5d9pDHkaMiLTLfFZ8PeP9-bZlRIFaEjuw==]

- 21Food. Understanding the Preservative Properties of Sodium Propionate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX8PXniTC8r5uZCDwWh9GPje8dYZ6BMK-ZqbVeEK4QFozSb4zQ_eh2vhmJ1TLjrJCJ4JIXOcx5AkSETP3no6K7jpoipw1rWoNNUpWo2T_gMfqA-HesU4r0vxDKENUtigQfWWWql8uh9hIcM7EDWnH8Az94xaSiRotcworDLq5_twxa7_kB6Vcoa71qRuw0qssi52bN]

- INCHEM. Propionate, sodium (FAO Nutrition Meetings Report Series 40abc). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvzPVZNOEDbypf5tMW6HW-D3HHRUJurMzyMoJoOKfiqBIhT87xXdx7U6kkqRRoo7JUSJNeyI_IvshlKwCvLpTH8VM57r5v0-8_461CWujS7xekhv7CJy3t9WOwq-JYkXRsSjoTjGZhrAplCw68fImQfiQNWVct]

- ChemicalBook. What is Sodium Propionate and its Uses?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7fq0Sq_uRqqOY-YgZKW89qpw9X6lHua2GEbikRXfI7uowuQOJlIxmlrj8idMjZsqjHRYu8TKN3QD6hNUD_lHnxLciSfVrRs2e_wmX1LiWNnnnjxlheuQLGd87MwWsuiqI-Pr6_RmprvTKqZbLu8LNaLYSX95fE5zJo0xQaDQHkvXe4mQqPEoXujsrxbN5X2emW_m05LCuZ8KqDyx7km31wPKhSsfRkEOnzJmLUqH4TGwp6-mQt-q2dUHTNjBvBKNTUgMPTEcYUw==]

- Larodan. Sodium Propionate | CAS 137-40-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJoe5AEuzek4RdZwrzTCKN9jqV3ClMM98nmVDMcdYDhahK_ujbiX71zz1DAL690vLyDF-WV66Eh8fdGTCsZChaW79FoWdv9Ei7FcTEw8bLntIfjAN4X6blR25ZmaOYg9Z96DWR6XD-q9O-8K_n]

- FAO. SODIUM PROPIONATE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3gO6eBBApH_COJYFOjDKJAU87DbqUNMxWTvmllu4OaP2YEETsSLIAITcTCxc6ZXymWKgZVFQJmIex5SIEEViue01rj3OiwGCxz8LXc4zdhPJf25Mu0fqViQF4HRoMJKAWcqrzwsh8W-Irzys9hWC4iNMh-f8xhnISNLt_VuixOJt2_CpJ_62SeQBXCiN3I6j9RGd8FQ==]

- Handbook of Pharmaceutical Excipients. Sodium Propionate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBl07zNL4DvCjvMUa28tqdU2F-yXKCEwbQQk5v-NInze8FYBhFHAJky_YPMahXm7AQNP8LdbuDg305Qu40z2lk6DfXcFl6Klrlvg87BY6mA7TbkpS9ymI_kXAIyb9y6GVv15b4VNwHrhxpsNjdBz78RJI22S8=]

- National Center for Biotechnology Information. Sodium propionate, FCC. PubChem Compound Summary for CID 124202567. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHParUrnT_1fwnMQvgzMeqfd8HD1_3X5Ip-AFE6jdftEwa-LpoWxVdhI7uHZERnwMbRrCDxob5FAMxX-3mEsF36Q7iidYZCgEjVspaO-p6UX78DSLeJSPoTJKDklaeDtrGTK7ABXGPlL4GFzF3W0DaVsGmDv-Vcf3jBxvU=]

- Spectrum Chemical. Sodium-Propionate-FCC | CAS 137-40-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQNeuKhZSFW_9Bf_t2x6oJjuruB5padj57KIWJtjPWrYX1cFO3YeLfN5GAsGZ_2CY67eN52XlrAVFiKHnOGpWInqM4zJ57z2XHrtPB8MX--yCI4IetwXRKjLZ2LegkZ1Kgl6bFzG_XgrjNHBpqKo-vI11_NDgZow==]

- Google Patents. CN108191637A - The synthetic method of sodium propionate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEhxAfBh2fSN1zfr5UYREHtJ6AmTh6H-O6fq8kOJGR9wk13bOhQ31Blp77dCM_kJIpAG4JVNI2EYS0oS46RI1zonE7VZbHlRPHT9ReL_fIQK1wN9wGxYZrXPQFb6c1kLg311h0vWQmGH8CBHA=]

- Health Canada. Determination of Sodium Propionate in Whole Tobacco. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUvs96ok9d0uiRnZfJoQ7fRSa5TbNco7NRoZL2LRUC_ERgb1KqnYOy1iDoJqWd2UX6C_XIRFIEnuY90XdVR2Zrhl_nmYaO2E40RWJxBVfnGgYFE2KklgDqgKdEJasVHYivzMfeTVbwsTo_8OELQbxNfykMdkfDR5iUZ5VsMhqHCjM=]

- Canada.ca. Determination of sodium propionate in whole tobacco: T-312. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg6XNquv0XbFQVvuzv4fK2QNoTHDHSZcvntLAjqqLyEcsM9unaEk3tQyINuXnmAptH2qJ6JKRvkAEybKd5L0vMO9W8eaYAVASbFx8b1yxB277-tl02BPu-rNrRH-LK_eVUswTGwOymf_mAGJYZbDVZ5I-2-4cY644WEw6EtOA2L3ZDqLN7wPcVvig6OeUZKuKlKGN1RhOHh8dkvExBCqwMAWYAiFhxAvRQ4OvkanH0_7pt5clx4CSnWPkRCVzEzWnCKJJzsluFwYegZ2p1hA==]

- PCCA. SODIUM PROPIONATE FCC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmkiuuHEd6JlEEW8GCysELLrlUH4Mmrpm68-FnUgwbzR0xdPUlzwyPuyNIfgYKXrzwf8jfDm7nctnIpfUqC4LlgIwt2npqzBPBT2AbG2-tZ1LKNWSTffA_nR_xrPRXbUDE32oVQOikKDP_5lCkbjz2W5y2K99y2RKeQeFLNg82Ak57_JyhaQ==]

Sources

- 1. An Analysis of Sodium Propionate Uses: A Star Additive in Food Preservation and Multi-Field Applicat - Nanjing Chemical Material Corp. [njchm.com]

- 2. Sodium Propionate: Properties, Applications, and Benefits in Food Preservation and Industry [jindunchemical.com]

- 3. Sodium propionate - Wikipedia [en.wikipedia.org]

- 4. infocons.org [infocons.org]

- 5. Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eCFR :: 21 CFR 184.1784 -- Sodium propionate. [ecfr.gov]

- 7. fao.org [fao.org]

- 8. Sodium propionate, FCC | C3H6NaO2 | CID 124202567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SODIUM PROPIONATE FCC - PCCA [pccarx.com]

- 10. wbcil.com [wbcil.com]

- 11. 033. Propionate, sodium (FAO Nutrition Meetings Report Series 40abc) [inchem.org]

- 12. Understanding the Preservative Properties of Sodium Propionate - Nanjing Chemical Material Corp. [njchm.com]

- 13. What is Sodium Propionate and its Uses?_Chemicalbook [chemicalbook.com]

- 14. CN108191637A - The synthetic method of sodium propionate - Google Patents [patents.google.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. justlonghealth.com [justlonghealth.com]

- 17. phexcom.com [phexcom.com]

- 18. Determination of Sodium Propionate in Whole Tobacco [healthycanadians.gc.ca]

Sodium Propionate: From Food Additive to Immunometabolic Therapeutic

A Technical Guide for Drug Discovery & Development

The Paradigm Shift: Beyond Preservation

For decades, Sodium Propionate (NaC3H5O2) was viewed strictly through the lens of food science—a GRAS (Generally Recognized As Safe) fungistatic agent used to prevent mold in bakery products. However, the "microbiome revolution" has radically repositioned this short-chain fatty acid (SCFA) salt.

We now understand that propionate is not merely a metabolic byproduct of colonic fermentation but a potent signaling molecule. It acts as a bridge between the gut microbiota and host physiology, exerting profound effects on immunomodulation (via Treg induction) and metabolic homeostasis (via GLP-1 secretion).

This guide serves as a blueprint for researchers transitioning Sodium Propionate from an additive to a therapeutic candidate for autoimmune diseases (e.g., Multiple Sclerosis) and metabolic syndrome.

Molecular Mechanisms of Action

To develop Sodium Propionate as a drug, one must target its dual-signaling pathways. It functions via two distinct, concentration-dependent mechanisms: surface receptor activation and epigenetic regulation.

The GPCR Pathway (Surface)

Propionate acts as a ligand for Free Fatty Acid Receptors 2 and 3 (FFAR2/GPR43 and FFAR3/GPR41).

-

GPR43 Activation: Expressed on neutrophils, macrophages, and enteroendocrine L-cells. Activation triggers

coupling, increasing intracellular -

GPR41 Activation: Primarily expressed in sympathetic ganglia and adipocytes, regulating energy expenditure.

The HDAC Inhibition Pathway (Nuclear)

Propionate enters the cell (via monocarboxylate transporters) and the nucleus, where it acts as a Histone Deacetylase Inhibitor (HDACi), specifically targeting Class I HDACs.

-

Effect: Inhibition of HDAC prevents the deacetylation of histone H3 (specifically H3K9 and H3K18).

-

Outcome: This relaxes chromatin structure at the Foxp3 locus, promoting the differentiation of naïve T cells into regulatory T cells (Tregs). This is the core mechanism for its efficacy in autoimmune disorders like Multiple Sclerosis (MS).

Mechanistic Visualization

The following diagram illustrates the dual-pathway signaling cascade required for therapeutic effect.

Caption: Dual signaling of Sodium Propionate via GPR43 activation (metabolic) and HDAC inhibition (immunological).

In Vitro Screening Protocol: Macrophage Suppression

Before in vivo translation, bioactivity must be confirmed using a standardized inflammation model.

Objective: Quantify the suppression of LPS-induced pro-inflammatory cytokines in RAW 264.7 macrophages.

Experimental Setup

-

Cell Line: Murine Macrophage RAW 264.7 (ATCC TIB-71).

-

Reagents: Sodium Propionate (Sigma-Aldrich, P1880), Lipopolysaccharide (LPS, E. coli O111:B4).

-

Controls:

-

Negative: Media only.

-

Positive (Inflammation): LPS (1 µg/mL).[1]

-

Positive (Drug Control): Sodium Butyrate (known HDACi).

-

Step-by-Step Methodology

-

Seeding: Plate cells at

cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h. -

Pre-treatment: Replace media with fresh DMEM containing Sodium Propionate at graded concentrations: 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM .

-

Critical Step: Sodium Propionate is a salt of a weak acid. You must check the pH of the media after addition. If pH shifts > 0.2 units, buffer with HEPES.

-

-

Incubation: Incubate for 1 hour prior to inflammatory stimulus to allow histone acetylation to initiate.

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except Negative Control. Co-incubate for 18-24 hours.

-

Readout:

-

Collect supernatant.

-

Quantify TNF-

and IL-6 via ELISA. -

Assess Cell Viability via CCK-8 or MTT assay to ensure cytokine reduction isn't due to cell death.

-

Expected Data Profile

| Treatment Group | Propionate Conc.[2] | TNF- | Cell Viability (%) | Interpretation |

| Control | 0 mM | < 50 | 100 | Baseline |

| LPS Only | 0 mM | > 2500 | 95 | Valid Inflammation |

| LPS + SP Low | 0.1 mM | ~ 2200 | 98 | Minimal Effect |

| LPS + SP Mid | 1.0 mM | ~ 1200 | 96 | Target Therapeutic Window |

| LPS + SP High | 10 mM | < 400 | < 80 | Cytotoxic / False Positive |

Expert Insight: Do not exceed 10mM in non-ruminant cell lines. While ruminant epithelial cells tolerate 30mM+, human/murine macrophages often show mitochondrial toxicity above 10mM.

In Vivo Validation: The Multiple Sclerosis Model

The most robust evidence for Sodium Propionate's therapeutic value lies in the Experimental Autoimmune Encephalomyelitis (EAE) model for Multiple Sclerosis.

Rationale

As demonstrated by Haghikia et al. (2015) , propionate restores the Treg/Th17 imbalance. In MS patients, propionate levels in feces are often depleted.[3][4] Supplementation acts as an "immunological reset."

Protocol: Prophylactic EAE Treatment

-

Animals: C57BL/6 mice (Female, 6-8 weeks).

-

Administration:

-

Route: Oral Gavage or Dietary Admixture.

-

Dosage:200 mg/kg/day (preventative) or 1.5% w/w in chow.

-

Timing: Start 14 days prior to immunization (priming phase).

-

-

Induction: Immunize with MOG

peptide emulsified in Complete Freund's Adjuvant (CFA) + Pertussis Toxin. -

Scoring: Monitor daily for clinical signs (0 = healthy, 5 = moribund).

-

Endpoint Analysis (Day 25):

-

Flow Cytometry: Isolate lamina propria lymphocytes (gut) and splenocytes. Stain for CD4+ CD25+ FoxP3+ (Tregs).

-

Histology: Spinal cord sectioning (Luxol Fast Blue staining for demyelination).

-

Translational Workflow

The following workflow outlines the critical path from compound characterization to Phase I readiness.

Caption: Strategic development workflow for Sodium Propionate, emphasizing mitochondrial safety and Treg efficacy.

Challenges in Translation: Pharmacokinetics

The primary hurdle for Sodium Propionate is Pharmacokinetics (PK) .

-

Absorption: Free propionate is rapidly absorbed in the upper GI tract.

-

Target: For autoimmune efficacy, the drug must reach the distal ileum and colon to interact with the gut-associated lymphoid tissue (GALT) and induce Tregs.

-

Solution: Simple oral solutions are inefficient. Development should focus on colonic-release formulations (e.g., pH-dependent enteric coatings dissolving at pH > 7.0) or esterified prodrugs.

References

-

Haghikia, A., et al. (2015).[5] Dietary Fatty Acids Directly Impact Central Nervous System Autoimmunity via the Small Intestine.[5] Immunity.

-

Duscha, A., et al. (2020). Propionic Acid Shapes the Multiple Sclerosis Disease Course by an Immunomodulatory Mechanism.[3][4] Cell.

-

Chambers, E. S., et al. (2015). Effects of dietary propionate on carbohydrate and lipid metabolism in healthy volunteers.[6][7][8][9][10] Gut.

-

Silva, L., et al. (2018). Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity... in bovine mammary epithelial cells. Journal of Dairy Science.

-

Spectrum Chemical. (2015).[11] Safety Data Sheet: Sodium Propionate. Spectrum Chemical.

Sources

- 1. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. scite.ai [scite.ai]

- 4. mdc-berlin.de [mdc-berlin.de]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of dietary propionate on carbohydrate and lipid metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The impact of acute oral sodium propionate supplementation on energy metabolism [spiral.imperial.ac.uk]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. researchgate.net [researchgate.net]

- 11. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

In vitro assays to determine the minimum inhibitory concentration (MIC) of sodium propionate.

Topic: In Vitro Assays to Determine the Minimum Inhibitory Concentration (MIC) of Sodium Propionate

Introduction: The Scientific Rationale for MIC Determination of Sodium Propionate

Sodium propionate, the sodium salt of propionic acid, is a widely utilized preservative in the food, pharmaceutical, and cosmetic industries, valued for its efficacy against mold and some bacteria.[1][2] Its antimicrobial activity is not absolute but rather concentration-dependent. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Determining the MIC is a cornerstone of antimicrobial research and development, providing a quantitative measure of a compound's potency. For professionals in drug development and food science, an accurate MIC value is critical for establishing effective preservative concentrations, ensuring product safety, and meeting regulatory standards.

The antimicrobial action of sodium propionate is intrinsically linked to its undissociated form, propionic acid.[1][4] This necessitates special consideration during assay design, as the equilibrium between the salt (propionate) and the active acid is governed by the pH of the surrounding medium. This guide provides a detailed framework for determining the MIC of sodium propionate, emphasizing the principles and protocols that ensure data accuracy and reproducibility, with a particular focus on the critical role of environmental pH.

Principle of Antimicrobial Action: The Role of pH

The efficacy of weak-acid preservatives like sodium propionate is fundamentally dependent on pH.[5][6] Sodium propionate exists in equilibrium with its active, undissociated form, propionic acid. The Henderson-Hasselbalch equation dictates that at a pH below the pKa of propionic acid (approximately 4.87), the undissociated form predominates.

Mechanism of Action:

-

Membrane Permeation: The undissociated propionic acid is lipophilic, allowing it to passively diffuse across the microbial cell membrane.[4]

-

Intracellular Dissociation: Once inside the near-neutral pH of the cytoplasm, the acid dissociates, releasing a proton (H+) and a propionate anion.

-

Cytoplasmic Acidification: This release of protons overwhelms the cell's pH-regulating mechanisms, leading to a drop in the internal pH.[2][4]

-

Metabolic Inhibition: The resulting acidification disrupts critical metabolic functions, denatures proteins, and inhibits enzymatic activity, ultimately leading to the cessation of growth and cell death.

This mechanism highlights why the pH of the test medium is not merely a procedural detail but a critical experimental variable that must be controlled and reported. Studies have confirmed that the antimicrobial efficacy of weak-acid preservatives increases significantly at lower pH values.[5][6]

Caption: Workflow for the Broth Microdilution MIC Assay.

Step 4: Inoculation and Incubation

-

Add 100 µL of the final inoculum (prepared in Step 2) to wells in columns 1 through 11. Do not add inoculum to column 12. The total volume in each well is now 200 µL.

-

Cover the plate with a lid and incubate at 35°C ± 2°C for 16-24 hours for most bacteria, or as required for fungi (often 24-48 hours). [5] Step 5: Reading and Interpreting the Results

-

Visually inspect the plate. The sterility control (column 12) should be clear. The growth control (column 11) should be distinctly turbid.

-

Examine the test wells (columns 1-10), starting from the lowest concentration.

-

The MIC is the lowest concentration of sodium propionate at which there is no visible turbidity (i.e., the first clear well). [5][6]4. Record the MIC value in µg/mL or ppm. Always report the test medium used and its final pH.

Quality Control and Self-Validation

A protocol is only trustworthy if it is self-validating. QC measures are non-negotiable for a valid MIC assay.

-

Reference Strains: Always include a reference QC strain (e.g., E. coli ATCC 25922) in each assay run. The resulting MIC for this strain must fall within the acceptable range published by CLSI or EUCAST to validate the entire batch of tests. [7]* Growth Control: A turbid growth control well confirms that the medium, inoculum, and incubation conditions are suitable for microbial growth.

-

Sterility Control: A clear sterility control well confirms that the medium and plate were not contaminated.

-

Reproducibility: The reproducibility of broth microdilution is generally considered to be within plus or minus one two-fold dilution. [8]Performing assays in triplicate is recommended to ensure consistency.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for MIC Assays

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No growth in any well (including growth control) | Inoculum was not viable; incubator malfunction; inhibitory substance in medium. | Use a fresh culture for the inoculum; verify incubator temperature; test a new lot of media. |

| Growth in all wells (even at high concentrations) | Organism is highly resistant; antimicrobial agent degraded; incorrect stock concentration; inoculum too dense. | Verify the organism's identity; use freshly prepared stock solution; re-check stock calculations; ensure inoculum matches 0.5 McFarland. |

| Inconsistent results between replicates | Pipetting errors during serial dilution or inoculation; improper mixing. | Ensure pipettes are calibrated; mix wells thoroughly after each dilution step; use a multichannel pipette for consistency. |

| "Skipped" wells (e.g., growth at 16 µg/mL but no growth at 8 µg/mL) | Contamination of a single well; an isolated pipetting error. | Repeat the assay. If persistent, it may indicate a paradoxical effect (rare). |

| Precipitation of sodium propionate in wells | The concentration exceeds the solubility limit in the test medium. | Check the solubility of sodium propionate in the specific medium and pH. Start with a lower top concentration if necessary. |

Conclusion

Determining the MIC of sodium propionate is a precise but manageable process when standardized protocols are followed diligently. The single most important factor influencing the outcome of these assays is the pH of the growth medium . The antimicrobial activity is fundamentally linked to the concentration of undissociated propionic acid, which is favored in more acidic conditions. Therefore, meticulous control and clear reporting of the medium's pH are paramount for generating meaningful, reproducible, and comparable data. By integrating robust quality control measures and understanding the chemical principles at play, researchers can confidently establish the antimicrobial potency of sodium propionate for their specific applications.

References

- Minimum Inhibitory Concentration (MIC)

- A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC, NIH.

- Use of Propionic Acid as an Antimicrobial. (2012).

- Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (2016).

- Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. (n.d.). MDPI.

- Molecular Identification, Virulence Factors, and Antifungal Susceptibility Profiles of Candida Isolates from Clinical Samples of Intensive Care P

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.

- A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate – Wh

- EUCAST Home. (n.d.). EUCAST.

- Antifungal Susceptibility Test Interpretive Criteria. (2025). FDA.

- M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). CLSI.

- Clinical Breakpoint Tables. (n.d.). EUCAST.

- Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). (2007). PubMed.

- Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. (1994). ASM Journals.

- Minimum Inhibitory Concentration (MIC)

- Agar Dilution (MIC) Susceptibility Test Method. (2023). YouTube.

- MIC Determin

- Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). PMC.

- Antibiotic susceptibility testing using minimum inhibitory concentr

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]

- 7. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the In Vivo Effects of Sodium Propionate Using Animal Models

Introduction: The Expanding Role of Sodium Propionate in Physiological Regulation

Sodium propionate, a sodium salt of the short-chain fatty acid (SCFA) propionate, has emerged from the shadow of its more extensively studied counterpart, butyrate, to become a focal point of intense research. Produced by the gut microbial fermentation of dietary fiber, propionate is not merely a metabolic byproduct but a crucial signaling molecule with pleiotropic effects on host physiology.[1][2][3] Its influence extends across metabolic, immune, and neurological systems, making it a compelling target for therapeutic intervention in a range of pathological conditions.

In vivo studies are paramount to unraveling the complex, systemic effects of sodium propionate. Animal models provide an indispensable platform to investigate its mechanisms of action, therapeutic potential, and safety profile. This guide offers a comprehensive overview of key considerations and detailed protocols for researchers, scientists, and drug development professionals embarking on in vivo investigations of sodium propionate.

I. Strategic Selection of Animal Models

The choice of animal model is a critical determinant of the translational relevance of your findings. While various species can be utilized, murine models (mice and rats) are the most prevalent due to their genetic tractability, well-characterized physiology, and cost-effectiveness.

Table 1: Common Animal Models for Sodium Propionate Research

| Model | Strain | Key Research Areas | Rationale & Considerations |

| Mouse | C57BL/6 | Immunology, Metabolism, Gut Microbiota | A widely used inbred strain with a well-defined immune system and susceptibility to diet-induced metabolic disorders.[1][2] |

| BALB/c | Immunology, Cancer Xenografts | Often used in cancer research for their suitability in hosting xenograft tumors.[4] | |

| ICR | Neurology, Cognitive Studies | An outbred stock frequently used in behavioral and neuropharmacological studies. | |

| Rat | Sprague-Dawley | Toxicology, Inflammation, Metabolism | A common outbred stock used for general-purpose research, including studies on inflammation and metabolic parameters.[5] |

| Wistar | Diabetes, Neurology | Another popular outbred stock often used in models of diabetes and neurological disorders.[6] |

The causality behind selecting a specific strain often lies in the research question. For instance, investigating the immunomodulatory effects of sodium propionate in a model of colitis would benefit from the C57BL/6 strain's susceptibility to dextran sodium sulfate (DSS)-induced colitis.[7] Conversely, studies on neuroprotection might favor strains used in established models of neurodegenerative diseases.[8]

II. Administration of Sodium Propionate: Protocols and Best Practices

Oral gavage is the most common and physiologically relevant route for administering sodium propionate, as it mimics the natural route of absorption from the gut.[1][7][9]

Protocol 1: Preparation and Oral Gavage Administration of Sodium Propionate in Mice

A. Materials:

-

Sodium Propionate (Sigma-Aldrich or equivalent)

-

Sterile, pyrogen-free water or saline

-

Animal scale

-

Appropriate-sized gavage needles (e.g., 20-22 gauge for adult mice)[10][11]

-

1 mL syringes

-

Permanent marker

B. Preparation of Dosing Solution:

-

Calculate the required amount of sodium propionate based on the desired dose and the number of animals. Doses in the literature typically range from 50 mg/kg to 200 mg/kg.[1][12]

-

Dissolve the sodium propionate in sterile water or saline to the desired final concentration. Ensure complete dissolution.

-

Prepare fresh daily to ensure stability and prevent microbial contamination.

C. Oral Gavage Procedure:

-

Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[13][14]

-

Measurement of Gavage Needle Depth: Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the gavage needle.[10][15]

-

Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[10] If the animal struggles or gasps, withdraw the needle immediately.

-

Administration: Once the needle is at the predetermined depth, slowly administer the sodium propionate solution. The maximum volume for oral gavage in mice is typically 10 mL/kg.[11][15]

-

Withdrawal: Gently and slowly withdraw the gavage needle.

-

Monitoring: Observe the animal for several minutes post-gavage for any signs of distress, such as labored breathing.[10][15]

III. Core In Vivo Assays and Protocols for Assessing Efficacy

The following section details key experimental workflows to evaluate the metabolic, immunological, and neurological effects of sodium propionate.

A. Investigating Metabolic Effects

Sodium propionate has been shown to influence energy metabolism and glucose homeostasis.[16][17]

Workflow for Metabolic Phenotyping:

Caption: Workflow for immunological assessment.

Protocol 3: Histological Analysis of Colonic Inflammation

-

Euthanize animals and carefully dissect the colon.

-

Fix the colon in 10% neutral buffered formalin for 24 hours.

-

Process the tissue and embed in paraffin.

-

Section the paraffin blocks at 5 µm thickness.

-

Stain sections with Hematoxylin and Eosin (H&E) to visualize tissue morphology and inflammatory cell infiltration. [3]6. Score the sections for severity of inflammation, epithelial damage, and crypt architecture.

Protocol 4: Measurement of Cytokines in Serum or Tissue Homogenates

-

Collect blood via cardiac puncture and process to obtain serum.

-

Alternatively, homogenize a portion of the colon or other relevant tissue in a suitable lysis buffer containing protease inhibitors.

-

Quantify the levels of pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines using commercially available ELISA kits or multiplex bead arrays according to the manufacturer's instructions. [3]

C. Investigating Neuroprotective Effects

Emerging research highlights the neuroprotective potential of sodium propionate. [6][8][18] Workflow for Neurological Assessment:

Caption: Workflow for neurological assessment.

Protocol 5: Western Blot Analysis of Synaptic Proteins

-

Dissect the hippocampus or other brain region of interest.

-

Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against synaptic proteins (e.g., synaptophysin, PSD95). 6. Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

IV. Analysis of Gut Microbiota

Sodium propionate can modulate the composition of the gut microbiota. [1][3][19] Protocol 6: 16S rRNA Gene Sequencing of Fecal Samples

-

Collect fresh fecal pellets from animals at baseline and at the end of the treatment period.

-

Immediately snap-freeze the samples in liquid nitrogen and store at -80°C.

-

Extract microbial DNA using a commercially available kit designed for fecal samples.

-

Amplify the V3-V4 or other variable region of the 16S rRNA gene using PCR with barcoded primers.

-

Purify the PCR products and pool them in equimolar concentrations.

-

Perform high-throughput sequencing on a platform such as Illumina MiSeq.

-

Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME2, mothur) to determine microbial diversity (alpha and beta diversity) and taxonomic composition.

V. Quantification of Short-Chain Fatty Acids

To confirm the systemic absorption and bioavailability of administered sodium propionate, it is advisable to measure its concentration in biological fluids.

Table 2: Methods for SCFA Quantification

| Method | Sample Type | Key Features | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Plasma, Serum, Fecal Water | High sensitivity and specificity. Can quantify multiple SCFAs simultaneously. [20] | [20] |

| High-Performance Liquid Chromatography (HPLC) | Plasma, Serum, Fecal Water | A widely available technique, though may require derivatization for optimal sensitivity. [21] | [21] |

VI. Concluding Remarks and Future Directions

The study of sodium propionate in vivo is a rapidly evolving field with immense therapeutic potential. The protocols and guidelines presented here provide a robust framework for conducting rigorous and reproducible research. As our understanding of the intricate interplay between the gut microbiota, their metabolites, and host physiology deepens, so too will the sophistication of our experimental approaches. Future studies should aim to further elucidate the specific molecular mechanisms, such as the role of G-protein coupled receptors (GPCRs) like GPR41 and GPR43, and the inhibition of histone deacetylases (HDACs), through which sodium propionate exerts its beneficial effects. [3][19]

VII. References

-

Cheng, W., Zhu, J., Yi, L., Song, G., Xie, Y., Che, S., & Zhao, S. (2026). Sodium propionate modulates gut microbiota and blood parameters in healthy mice. Frontiers in Microbiology, 16, 1670591. [Link]

-

Cheng, W., et al. (2026). Sodium propionate modulates gut microbiota and blood parameters in healthy mice. Frontiers in Microbiology. [Link]

-

Chambers, E. S., et al. (2019). Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans. Diabetes, Obesity and Metabolism, 21(5), 1034-1039. [Link]

-

Cheng, W., et al. (2026). Sodium propionate modulates gut microbiota and blood parameters in healthy mice. Frontiers in Microbiology. [Link]

-

Sattar, M. Z., et al. (2022). Sodium Propionate Ameliorates Neuronal Impairment, Oxidative Stress, and Inflammation in High-fat Diet Streptozotocin-Induced Diabetic Rats. Journal of Molecular Neuroscience, 72(7), 1439-1451. [Link]

-

Cheng, W., et al. (2026). Sodium propionate modulates gut microbiota and blood parameters in healthy mice. Frontiers in Microbiology. [Link]

-

de Fante, T., et al. (2025). Sodium propionate decreases implant-induced foreign body response in mice. PLoS One, 20(2), e0297839. [Link]

-

D'Adamo, S., et al. (2020). The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate. International Journal of Molecular Sciences, 21(9), 3026. [Link]

-

Cheng, W., et al. (2026). The effects of sodium propionate on intestinal barrier function in... ResearchGate. [Link]

-

Pouteau, E., et al. (2003). Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin. Journal of Nutrition, 133(11), 3836-3841. [Link]

-

Guerino, M., et al. (1978). A simple quantitative method to determine short chain fatty acid levels in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 161, 219-224. [Link]

-

Valdiviez, L. M., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry, 414(15), 4391-4399. [Link]

-

University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. University of Iowa Office of Animal Resources. [Link]

-

Paterniti, I., et al. (2017). Protective effect of sodium propionate in Aβ1-42 -induced neurotoxicity and spinal cord trauma. Journal of Neuroinflammation, 14(1), 163. [Link]

-